3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups at the 3 and 5 positions of the benzamide ring, and a pyrazole ring substituted with a methyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester, followed by cyclization.
Substitution Reactions: The methyl and phenyl groups are introduced to the pyrazole ring through substitution reactions using appropriate reagents.
Formation of Benzamide: The benzamide moiety is synthesized by reacting 3,5-dimethoxybenzoic acid with an amine derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzamide: Lacks the pyrazole ring, making it less complex.
N-(2-Phenylpyrazol-3-yl)benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.
5-Methyl-2-phenylpyrazole: Lacks the benzamide moiety, making it structurally simpler.
Uniqueness
3,5-Dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide is unique due to its combination of methoxy-substituted benzamide and a substituted pyrazole ring
Properties
CAS No. |
956240-56-5 |
---|---|
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C19H19N3O3/c1-13-9-18(22(21-13)15-7-5-4-6-8-15)20-19(23)14-10-16(24-2)12-17(11-14)25-3/h4-12H,1-3H3,(H,20,23) |
InChI Key |
HQQPMQDKHQDOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.